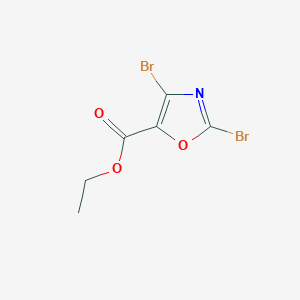
Ethyl 2,4-dibromooxazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,4-dibromooxazole-5-carboxylate is a heterocyclic compound with the molecular formula C6H5Br2NO3 It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,4-dibromooxazole-5-carboxylate typically involves the bromination of oxazole derivatives. One common method is the bromination of ethyl oxazole-5-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert atmosphere at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
Ethyl 2,4-dibromooxazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can occur at the oxazole ring, leading to the formation of oxazole N-oxides.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Conducted in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Oxidation Reactions: Performed using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Substitution Reactions: Various substituted oxazole derivatives.
Reduction Reactions: Less brominated oxazole derivatives.
Oxidation Reactions: Oxazole N-oxides.
科学的研究の応用
Ethyl 2,4-dibromooxazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 2,4-dibromooxazole-5-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine atoms and oxazole ring. These interactions can lead to the modulation of biological pathways, resulting in its observed bioactivity.
類似化合物との比較
Ethyl 2,4-dibromooxazole-5-carboxylate can be compared with other oxazole derivatives, such as:
Ethyl oxazole-5-carboxylate: Lacks the bromine atoms, making it less reactive in substitution reactions.
2,4-Dibromooxazole: Similar structure but without the ethyl carboxylate group, affecting its solubility and reactivity.
Oxazole N-oxides: Oxidized derivatives with different electronic properties and reactivity.
This compound is unique due to the presence of both bromine atoms and the ethyl carboxylate group, which confer distinct chemical and biological properties.
生物活性
Ethyl 2,4-dibromooxazole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C6H4Br2N2O3
- Molecular Weight : 299.91 g/mol
- Structural Features : The compound features a dibromo-substituted oxazole ring and a carboxylate functional group, which contribute to its reactivity and biological properties.
This compound exhibits its biological effects through several mechanisms:
- Antimicrobial Activity : Research indicates that oxazole derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties by targeting bacterial cell wall synthesis or disrupting metabolic pathways.
- Cytotoxic Effects : Studies have shown that compounds with oxazole structures can induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), likely through the activation of caspase pathways .
- Enzyme Inhibition : this compound may act as an inhibitor for specific enzymes involved in metabolic processes, potentially leading to altered cellular functions .
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against a range of pathogens. The following table summarizes its efficacy against various microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Cytotoxicity Against Cancer Cell Lines
The compound has been evaluated for its cytotoxic effects on different cancer cell lines:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 µM | |
| HCT-116 (Colon Cancer) | 10 µM | |
| A549 (Lung Cancer) | 20 µM |
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various oxazole derivatives, including this compound. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with notable potency against Staphylococcus aureus.
- Cytotoxicity Assays : In vitro assays conducted on MCF-7 and HCT-116 cell lines revealed that this compound significantly inhibited cell proliferation in a dose-dependent manner. Flow cytometry analysis indicated that the mechanism involved apoptosis induction through caspase activation pathways .
- Enzyme Inhibition Studies : Preliminary studies suggest that this compound may inhibit specific enzymes linked to cancer metabolism, although further investigation is required to elucidate the exact mechanisms involved .
特性
分子式 |
C6H5Br2NO3 |
|---|---|
分子量 |
298.92 g/mol |
IUPAC名 |
ethyl 2,4-dibromo-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C6H5Br2NO3/c1-2-11-5(10)3-4(7)9-6(8)12-3/h2H2,1H3 |
InChIキー |
CTSALBMWJVZNDF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=C(O1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















